molecular formula C10H10BrNO B13141018 1-Methylisoquinolin-6-ol hydrobromide

1-Methylisoquinolin-6-ol hydrobromide

Cat. No.: B13141018
M. Wt: 240.10 g/mol
InChI Key: BGOHGHMBGAMFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Methylisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.

Scientific Research Applications

1-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylisoquinolin-6-ol hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methylisoquinolin-6-ol hydrobromide can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

1-methylisoquinolin-6-ol;hydrobromide

InChI

InChI=1S/C10H9NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-6,12H,1H3;1H

InChI Key

BGOHGHMBGAMFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)O.Br

Origin of Product

United States

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